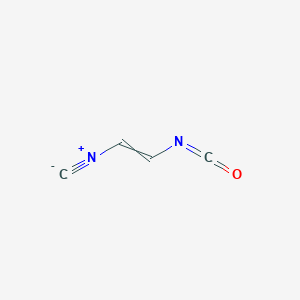
1-Isocyanato-2-isocyanoethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-2-isocyanoethene is an organic compound characterized by the presence of two isocyanate functional groups This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-isocyanoethene can be synthesized through several methods. One common approach involves the reaction of ethyl 2-isocyanoacetate with dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride. The reaction is typically carried out in a dichloromethane solvent at low temperatures, such as -78°C, to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound often involves the use of phosgene-free methods to address safety and environmental concerns. One such method includes the oxidation of isonitriles using DMSO as the oxidant, catalyzed by trifluoroacetic anhydride . This method is efficient and yields high-purity isocyanates suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-2-isocyanoethene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can be substituted with other functional groups through nucleophilic attack.
Common Reagents and Conditions:
Oxidation: DMSO and trifluoroacetic anhydride are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium catalysts is a typical method for reducing isocyanates to amines.
Substitution: Alcohols and amines are common nucleophiles that react with isocyanates to form urethanes and ureas, respectively.
Major Products:
Urethanes: Formed by the reaction of isocyanates with alcohols.
Ureas: Formed by the reaction of isocyanates with amines.
Carbamates: Formed by the reaction of isocyanates with carbamic acids.
Scientific Research Applications
1-Isocyanato-2-isocyanoethene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polyurethanes and other polymers.
Mechanism of Action
1-Isocyanato-2-isocyanoethene can be compared with other isocyanate compounds such as:
- 4,4’-Methylenediphenyl diisocyanate (MDI)
- m-Tolylidene diisocyanate (TDI)
- Hexamethylene diisocyanate (HDI)
Uniqueness: this compound is unique due to its dual isocyanate groups, which provide distinct reactivity compared to other isocyanates. This dual functionality allows for the formation of more complex and diverse products .
Comparison with Similar Compounds
- MDI: Used in the production of rigid polyurethane foams.
- TDI: Commonly used in the manufacture of flexible polyurethane foams.
- HDI: Utilized in the production of coatings and adhesives .
Properties
CAS No. |
140438-49-9 |
|---|---|
Molecular Formula |
C4H2N2O |
Molecular Weight |
94.07 g/mol |
IUPAC Name |
1-isocyanato-2-isocyanoethene |
InChI |
InChI=1S/C4H2N2O/c1-5-2-3-6-4-7/h2-3H |
InChI Key |
XUQQVKOBULOUAL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C=CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



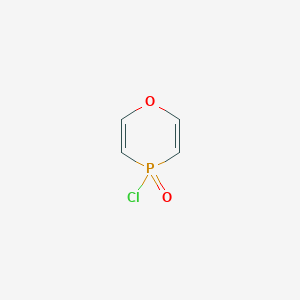
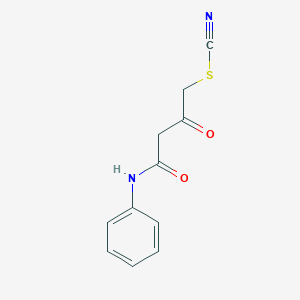
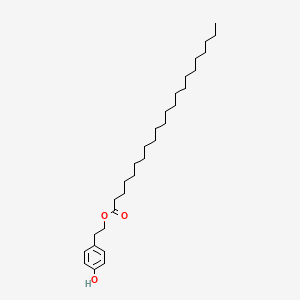

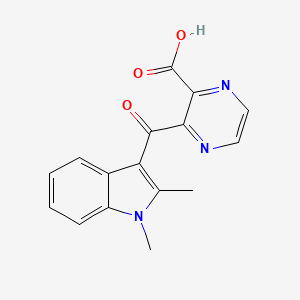
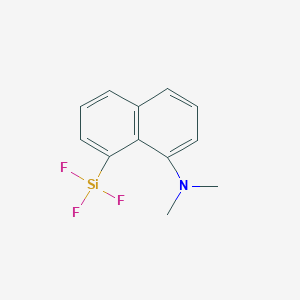

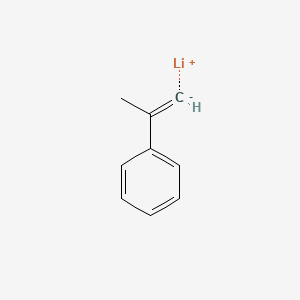
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
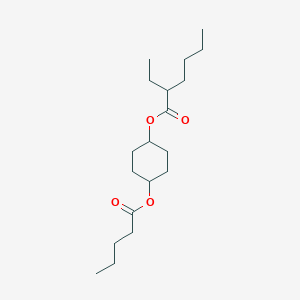
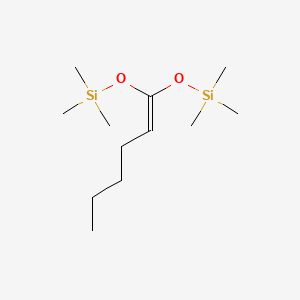
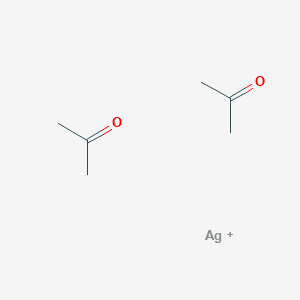
![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
